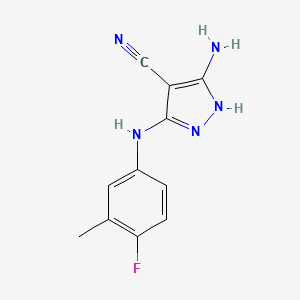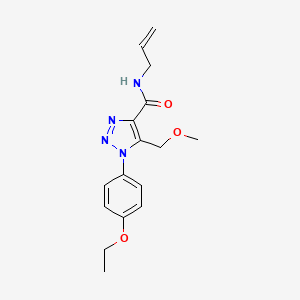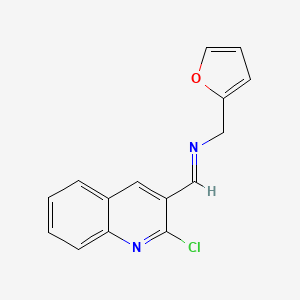![molecular formula C6H9BF3O B2699728 Trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide CAS No. 2374786-93-1](/img/structure/B2699728.png)
Trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide is a chemical compound with the CAS number 2374786-93-1 . It is also known as potassium (3-oxabicyclo [4.1.0]heptan-6-yl)trifluoroborate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9BF3O.K/c8-7(9,10)6-1-2-11-4-5(6)3-6;/h5H,1-4H2;/q-1;+1 . This indicates that the compound has a bicyclic structure with an oxygen atom incorporated into one of the rings. The boron atom is attached to the six-membered ring and is also bonded to three fluorine atoms.Physical And Chemical Properties Analysis
The molecular weight of Trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide is 204.04 . It appears as a white solid .Aplicaciones Científicas De Investigación
1. Synthesis and Fluorination
Trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide derivatives are instrumental in selective ring-opening reactions and fluorination processes. Duhamel et al. (1993) illustrated that the reaction of 1,3,3-trihalo-7-oxabicyclo[4.1.0]heptanes with boron trifluoride-ether results in the regio- and stereo-selective formation of cis-fluorohydrins, a method with significant synthetic advantages including high atom economy and good yields (Duhamel, Leblond, & Poirier, 1993).
2. Enolization and Aldolization
The compound finds application in enolization-aldolization reactions. Ramachandran et al. (2010) reported the first boron-mediated enolization-aldolization of 3,3,3-trifluoropropionates, highlighting the use of bis-exo-bicyclo[2.2.1]heptan-2-ylboron triflate as a superior reagent for diastereospecific enolization (Ramachandran, Parthasarathy, & Gagare, 2010).
3. Antimicrobial and Antioxidant Screening
Compounds derived from 7-oxabicyclo[2.2.1]hept-5-en-2-yl, synthesized using boron trifluoride diethyl etherate catalyzed reactions, have been screened for their antibacterial and antioxidant activities. Dhanapal et al. (2013) demonstrated their potential in medical and pharmacological research (Dhanapal, Perumal, Ramprasath, & Mathivanan, 2013).
4. Catalytic Cyclization
The trifluoro compound also plays a role in catalytic cyclization processes. Liu et al. (2015) described a palladium-catalyzed oxidative 6-exo-trig cyclization of 1,6-enynes for synthesizing bicyclo[4.1.0]heptan-5-ones, showcasing a new method for oxidative cyclization of 1,6-enynes (Liu et al., 2015).
5. Regio- and Stereo-selective Formation
The compound's use extends to selective formation processes. Another study by Duhamel et al. (1994) highlighted how reaction with boron trihalides (F, Cl, Br) leads to regio- and stereo-selective formation of corresponding tetrahalohydrins, proving its utility in selective halogenation of epoxides (Duhamel, Leblond, Bidois-Sery, & Poirier, 1994).
6. Lewis Acid Applications
The trifluoro compound's derivative, Tris(pentafluorophenyl)borane, is recognized for its role in homogeneous Ziegler-Natta chemistry and as a catalyst in various organic and organometallic reactions, including hydrometallation, alkylations, and catalyzed aldol-type reactions (Erker, 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . If swallowed, call a poison center or doctor if you feel unwell . Rinse mouth and dispose of contents/container in accordance with local regulations .
Propiedades
IUPAC Name |
trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BF3O/c8-7(9,10)6-1-2-11-4-5(6)3-6/h5H,1-4H2/q-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRMPPZMHCPDKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C12CCOCC1C2)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BF3O- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2699646.png)

amine](/img/structure/B2699649.png)


![3-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2699658.png)
![2-[(1-Prop-2-enoylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2699659.png)



![2-{({[(4-Methylphenyl)sulfonyl]amino}carbonyl)[(5-methyl-2-thienyl)methyl]amino}pyrazine](/img/structure/B2699665.png)

![2-chloro-N-[(methylcarbamoylamino)-sulfanylidenemethyl]benzamide](/img/structure/B2699667.png)